2H-IMIDAZOLE-2-THIONE,1,3-DIHYDRO-4-METHYL-5-PHENYL-1-(PHENYLAMINO)-
CAS No.: 150093-92-8
Cat. No.: VC21118476
Molecular Formula: C16H15N3S
Molecular Weight: 281.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 150093-92-8 |
|---|---|
| Molecular Formula | C16H15N3S |
| Molecular Weight | 281.4 g/mol |
| IUPAC Name | 3-anilino-5-methyl-4-phenyl-1H-imidazole-2-thione |
| Standard InChI | InChI=1S/C16H15N3S/c1-12-15(13-8-4-2-5-9-13)19(16(20)17-12)18-14-10-6-3-7-11-14/h2-11,18H,1H3,(H,17,20) |
| Standard InChI Key | QVTOWPPLGBQSQC-UHFFFAOYSA-N |
| Isomeric SMILES | CC1=C(N(C(=N1)S)NC2=CC=CC=C2)C3=CC=CC=C3 |
| SMILES | CC1=C(N(C(=S)N1)NC2=CC=CC=C2)C3=CC=CC=C3 |
| Canonical SMILES | CC1=C(N(C(=N1)S)NC2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Chemical Structure and Properties
Molecular Structure
The compound 2H-IMIDAZOLE-2-THIONE,1,3-DIHYDRO-4-METHYL-5-PHENYL-1-(PHENYLAMINO)- features a heterocyclic imidazole ring with a thione group at the 2-position. The structural components include:
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A five-membered imidazole ring with two nitrogen atoms
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A thione (C=S) group at position 2
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A methyl substituent at position 4
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A phenyl group at position 5
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A phenylamino group at position 1
This configuration creates a molecule with multiple sites for potential hydrogen bonding, π-π stacking, and other intermolecular interactions that influence its physical and chemical behavior. The presence of both electron-donating (methyl) and aromatic substituents creates a complex electronic distribution within the molecule.
Physical Properties
Based on structural analysis and comparison with similar compounds, the expected physical properties are summarized in Table 1:
Synthesis Methods
General Approaches to Imidazole-2-thione Synthesis
The synthesis of imidazole-2-thione derivatives typically follows several established routes, which can be adapted for the preparation of 2H-IMIDAZOLE-2-THIONE,1,3-DIHYDRO-4-METHYL-5-PHENYL-1-(PHENYLAMINO)-:
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Cyclization of thiourea derivatives with α-haloketones
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Reaction of imidazoles with sulfur-containing reagents
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Transformation of imidazol-2-ones to their thione analogues
Specific Synthetic Route
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Initial formation of a substituted thiourea derivative combining phenylamine and appropriate precursors
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Cyclization reaction to form the imidazole ring
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Introduction of the methyl and phenyl substituents at positions 4 and 5, respectively
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Purification steps to obtain the final product
The solid-phase synthesis method reported for thiohydantoins and imidazole-2-thiones involves sulfonylation of immobilized amino acids, followed by alkylation with bromoketones, and subsequent reaction with isothiocyanates . This approach could be modified to incorporate the specific substituents required for our target compound.
Reaction Mechanism
The formation of the imidazole-2-thione core typically involves a nucleophilic attack by a nitrogen atom on a thiocarbonyl group, followed by cyclization. The mechanism for the final cyclization step often proceeds through an intermediate that undergoes spontaneous ring closure under appropriate conditions . The specific conditions (temperature, solvent, catalyst) significantly influence the reaction outcome and yield.
Chemical Reactivity
Nucleophilic Properties
Imidazole-2-thiones exhibit significant nucleophilic character due to the presence of the thione group and nitrogen atoms in the ring. The compound 2H-IMIDAZOLE-2-THIONE,1,3-DIHYDRO-4-METHYL-5-PHENYL-1-(PHENYLAMINO)- is expected to participate in various nucleophilic reactions, including:
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Alkylation at sulfur or nitrogen positions
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Acylation reactions
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Coordination with metal ions to form complexes
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Michael additions to α,β-unsaturated compounds
Tautomerism
An important aspect of imidazole-2-thiones is their potential to exist in tautomeric forms. The compound may exhibit thione-thiol tautomerism, which affects its reactivity in various chemical transformations. The equilibrium between these forms depends on factors such as solvent polarity, temperature, and pH.
Analytical Methods for Characterization
Chromatographic Techniques
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are valuable techniques for analyzing the purity and reaction progress during the synthesis of imidazole-2-thione derivatives. These methods can be optimized for the specific characteristics of 2H-IMIDAZOLE-2-THIONE,1,3-DIHYDRO-4-METHYL-5-PHENYL-1-(PHENYLAMINO)-, taking into account its solubility and polarity.
Mass Spectrometry
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compound. The expected molecular ion peak for this compound would correspond to its molecular weight (approximately 281 g/mol) . Characteristic fragmentation patterns would likely involve the loss of the thione group and cleavage at various positions within the molecule.
X-ray Crystallography
X-ray crystallography, when applicable, can provide definitive information about the three-dimensional structure of the molecule, including bond lengths, angles, and the spatial arrangement of substituents. This information is valuable for understanding structure-property relationships and for confirming the exact configuration of the synthesized compound.
Comparative Analysis with Related Compounds
Structural Analogues
Several structurally related compounds provide insight into the expected properties and behavior of 2H-IMIDAZOLE-2-THIONE,1,3-DIHYDRO-4-METHYL-5-PHENYL-1-(PHENYLAMINO)-:
Electronic and Steric Effects
The specific substitution pattern in 2H-IMIDAZOLE-2-THIONE,1,3-DIHYDRO-4-METHYL-5-PHENYL-1-(PHENYLAMINO)- creates a unique electronic environment within the molecule. The methyl group at position 4 contributes electron density through an inductive effect, while the phenyl groups at positions 5 and the phenylamino at position 1 influence the electronic distribution through both inductive and resonance effects.
The steric bulk of the substituents affects the three-dimensional structure of the molecule, potentially influencing its ability to interact with biological targets or participate in certain chemical reactions. The presence of multiple aromatic rings may also contribute to the formation of π-stacking interactions in solid-state structures.
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